molecular formula C12H12F4O3 B8174835 3-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-2-methylpropanoic acid

3-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-2-methylpropanoic acid

Cat. No.: B8174835
M. Wt: 280.21 g/mol
InChI Key: WKHVXTVUGNLWRD-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-2-methylpropanoic acid is a fluorinated organic compound. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it valuable in various scientific and industrial applications. This compound is often used in research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 3-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-2-methylpropanoic acid.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation and other substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-2-methylpropanoic acid is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique properties.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-2-methylpropanoic acid exerts its effects involves its interaction with molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(2,2,2-trifluoroethoxy)phenylboronic acid
  • 4-(Trifluoromethoxy)phenylboronic acid

Uniqueness

3-(3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of both fluoro and trifluoroethoxy groups. This combination imparts distinct physicochemical properties, making it more stable and reactive compared to similar compounds.

Properties

IUPAC Name

3-[3-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F4O3/c1-7(11(17)18)4-8-2-3-10(9(13)5-8)19-6-12(14,15)16/h2-3,5,7H,4,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHVXTVUGNLWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OCC(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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